

# Application Notes and Protocols for the Quantification of Dioctyl Adipate (DOA) Migration

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## Compound of Interest

Compound Name: *Dioctyl Adipate*

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These application notes provide detailed methodologies for the quantification of **dioctyl adipate** (DOA) migration from polymeric materials into various matrices. The protocols described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), to ensure accurate and reliable results.

## Introduction to Dioctyl Adipate (DOA) and Migration Concerns

**Dioctyl adipate** (DOA), a common plasticizer, is utilized to impart flexibility to polymers like polyvinyl chloride (PVC).[1] It finds extensive use in food packaging materials, medical devices, and other consumer products.[2][3] Although considered less toxic than some phthalate-based plasticizers, concerns exist regarding its potential to migrate from the polymer matrix into contacting substances, such as food, pharmaceuticals, and biological fluids.[4][5] Monitoring the levels of migrated DOA is crucial for assessing consumer exposure and ensuring product safety.

DOA is recognized by the U.S. Food and Drug Administration (FDA) as a food-contact substance under specific regulations. However, regulatory bodies often set specific migration limits for such additives. For instance, Brazilian law specifies a migration limit for bis(2-ethylhexyl) adipate (DEHA), a related compound, of 18 mg/kg in a food simulant.

# Analytical Methodologies for DOA Quantification

The primary analytical technique for the quantification of DOA migration is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of DOA in complex matrices. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that are not readily volatilized.

## Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the determination of DOA. It involves the separation of volatile and semi-volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer.

The overall workflow for quantifying DOA migration using GC-MS involves sample preparation, instrumental analysis, and data processing.



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**Caption:** Experimental workflow for DOA migration analysis using GC-MS.

This protocol is adapted from a validated method for determining the migration of adipates from food packaging.

### 1. Materials and Reagents:

- PVC film sample
- Food Simulant: 2,2,4-trimethylpentane (isooctane)

- DOA analytical standard
- Glass-stoppered Erlenmeyer flasks (250 mL)
- Incubator or temperature-controlled chamber
- Gas Chromatograph with Mass Spectrometer (GC-MS)

## 2. Migration Test:

- Cut a 1 dm<sup>2</sup> piece of the PVC film.
- Place the film into a 250 mL Erlenmeyer flask.
- Add 100 mL of isooctane to the flask.
- Seal the flask and incubate at 20°C for 48 hours.

## 3. Sample Preparation:

- After incubation, the isooctane solution containing the migrated DOA is ready for direct analysis or can be diluted if necessary.

## 4. GC-MS Instrumental Parameters:

- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.9 mL/min
- Column: A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.
- Oven Temperature Program: Initial temperature of 150°C held for 5 minutes, then ramped to 300°C and held for 25 minutes.
- Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The most abundant ion is typically used for quantification.

## 5. Calibration and Quantification:

- Prepare a series of standard solutions of DOA in isooctane within a linear range (e.g., 5-25 mg/kg).
- Inject the standards into the GC-MS to generate a calibration curve.
- Inject the migration solution and determine the concentration of DOA based on the calibration curve.

This protocol involves a more complex sample preparation to extract DOA from a solid food matrix.

#### 1. Materials and Reagents:

- Ham sausage packaged in the material of interest
- Solvents for extraction (e.g., acetonitrile)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
- Evaporation system (e.g., rotary evaporator or nitrogen stream)
- GC-MS system

#### 2. Sample Preparation (Extraction and Cleanup):

- Homogenize a known weight of the ham sausage sample.
- Perform a liquid extraction of the homogenized sample with a suitable solvent like acetonitrile.
- Evaporate the solvent to concentrate the extract.
- Reconstitute the residue in an appropriate solvent.
- Further clean up the sample using a Solid-Phase Extraction (SPE) cartridge to remove matrix interferences. The Oasis MAX cartridge has shown extraction efficiencies between 85.7% and 106% for adipate plasticizers.

- Elute the DOA from the SPE cartridge and concentrate the eluate before GC-MS analysis.

### 3. GC-MS Analysis:

- Follow the instrumental parameters outlined in Protocol 1, with potential modifications to the temperature program to optimize separation from the food matrix components. Calibration curves should be linear in the expected concentration range (e.g., 5 to 1000 ng/g).

## Data Presentation: Quantitative DOA Migration

The following tables summarize quantitative data on DOA migration from various studies.

Table 1: DOA Migration from PVC Films into Food and Food Simulants

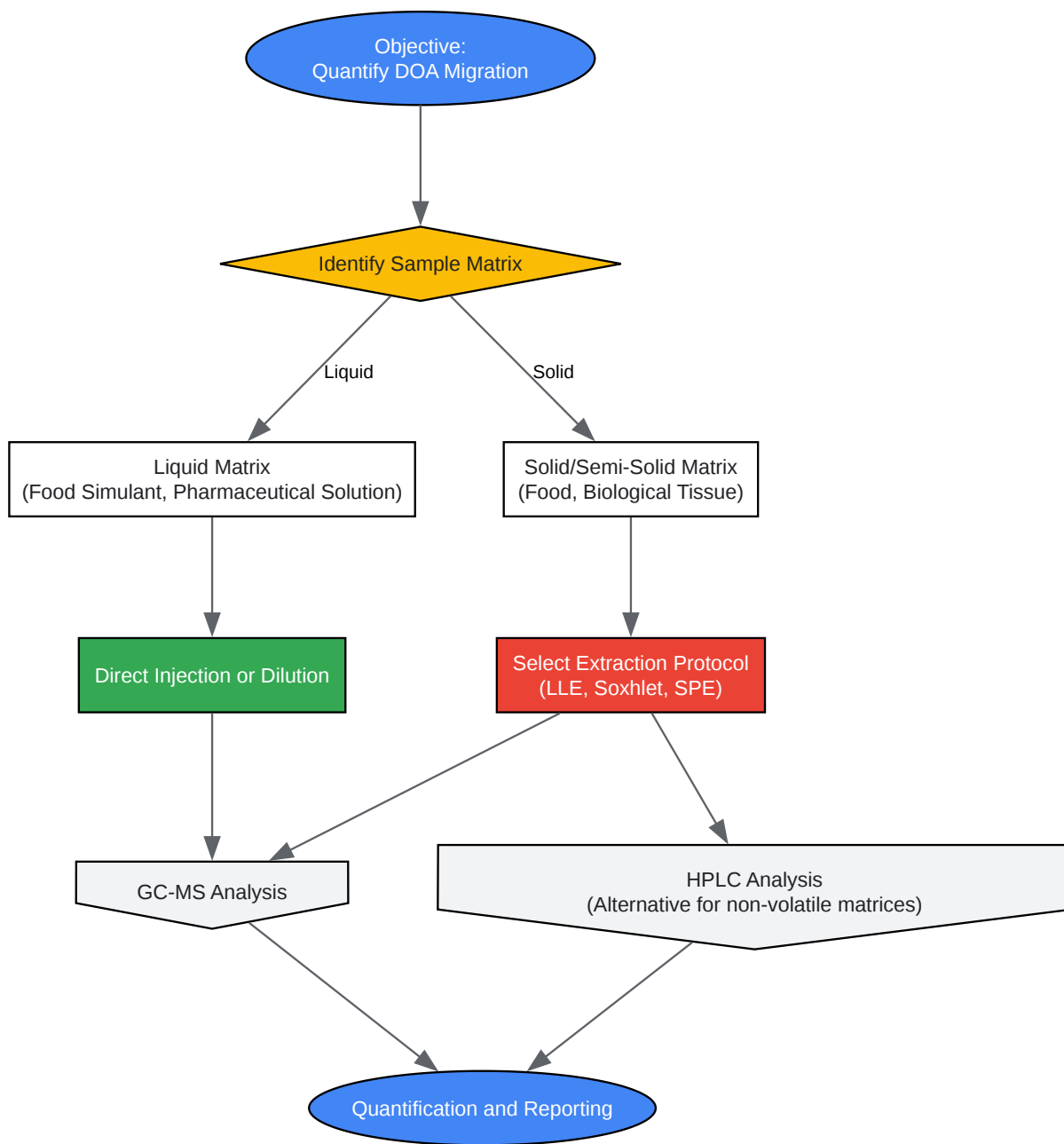
Material	Contact Substance	Conditions	Migration Level	Citation
Food-grade PVC film	Chicken flesh	Refrigerated storage for 240 hours	0.9 - 8.9 mg/dm <sup>2</sup>	
Food-grade PVC film	Chicken flesh with skin	Refrigerated storage for 240 hours	3.2 - 22.3 mg/dm <sup>2</sup>	
PVC film	Ground meat (varying fat content)	8 days at 4°C	0.12 - 4.8 mg/dm <sup>2</sup>	
PVC film	Ground meat (varying fat content)	2.5 months at -20°C	0.13 - 4.0 mg/dm <sup>2</sup>	
PVC film	Isooctane (fatty food simulant)	48 hours at 20°C	Within 5-25 mg/kg working range	
PVDC packaging film	Ham sausage	4 months	~6.8% of dibutyl adipate (a related adipate) migrated	
PVC film	Ground meat (55% fat)	4 minutes microwave heating	172.39 mg/kg (14.62 mg/dm <sup>2</sup> )	

Table 2: Factors Influencing Plasticizer Migration from PVC Medical Devices

Plasticizer	Simulant	Flow Rate	Key Finding	Citation
Various (including non-adipates)	Lipophilic drug simulant	Varied	Faster flow rates lead to higher total release of plasticizers.	
DEHP vs. DEHT (non-adipate)	Ethanol/water (50/50 v/v)	Not specified	DEHP migrates approximately three times more than DEHT.	

## Logical Relationships in DOA Migration and Analysis

The decision-making process for selecting an appropriate analytical protocol depends on the sample matrix and the regulatory context.



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**Caption:** Decision logic for selecting a DOA quantification protocol.

## Concluding Remarks



The protocols and data presented herein provide a comprehensive guide for the quantification of DOA migration. The choice of method, particularly the sample preparation technique, is critical and depends heavily on the matrix from which the DOA is being extracted. GC-MS remains the gold standard for this analysis due to its high sensitivity and specificity. Adherence to validated methods and proper quality control are essential for generating reliable data for safety assessments and regulatory compliance.

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